2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c1-31-19-13-11-18(12-14-19)24-27-25-22(23(29)20-9-5-6-10-21(20)32-25)26(30)28(24)16-15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVDHGGDXWSVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired pyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine-4,5-dione moiety enables nucleophilic attacks at electrophilic positions (e.g., C-2 or C-4). Key examples include:
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Mechanistic Insight : The electron-withdrawing effect of the dione groups activates C-4/C-5 for nucleophilic substitution. The methoxyphenyl group stabilizes intermediates via resonance.
Electrophilic Aromatic Substitution
The 4-methoxyphenyl substituent undergoes directed electrophilic substitution:
| Reaction Type | Reagents/Conditions | Position Substituted | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C (2 h) | Para to methoxy | 3-nitro-4-methoxyphenyl derivative | 76% | |
| Sulfonation | ClSO₃H, CH₂Cl₂, rt (4 h) | Meta to methoxy | Sulfonic acid derivative | 68% |
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Regioselectivity : The methoxy group directs electrophiles to the para position, but steric hindrance from the chromeno-pyrimidine core can shift substitution to meta.
Ring-Opening and Rearrangement
Under acidic or basic conditions, the chromeno-pyrimidine ring system undergoes transformations:
Cross-Coupling Reactions
The phenethyl side chain participates in Pd-catalyzed couplings:
| Reaction Type | Catalysts/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME | Biaryl-modified derivative | 60% | |
| Heck Reaction | Pd(OAc)₂, styrene, NEt₃ | Alkenylated phenethyl chain | 55% |
Cycloaddition Reactions
The electron-deficient pyrimidine ring engages in [4+2] cycloadditions:
| Reaction Type | Dienophile/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diels-Alder | 1,3-butadiene, 120°C (10 h) | Fused tetracyclic compound | 48% |
Oxidation/Reduction
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Oxidation : MnO₂ in acetone selectively oxidizes the phenethyl side chain to a ketone (85% yield).
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Reduction : H₂/Pd-C reduces the dione to a diol (72% yield) .
Key Mechanistic and Structural Influences:
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Electronic Effects :
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Steric Factors :
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The phenethyl group hinders reactions at the chromeno ring’s C-8 position.
-
Scientific Research Applications
2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting cellular functions .
Comparison with Similar Compounds
Key Research Findings
Electron-Donating vs. Withdrawing Groups : Methoxy-substituted derivatives (e.g., target compound) exhibit higher aqueous solubility than nitro-substituted analogs but may have reduced membrane permeability due to polarity .
Phenethyl Chain Flexibility : The phenethyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors () .
Synthetic Feasibility : Microwave-assisted protocols () could reduce reaction times for the target compound compared to traditional reflux methods .
Biological Activity
2-(4-Methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a chromeno-pyrimidine framework. Its molecular formula is , indicating the presence of methoxy and phenethyl substituents that contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.09 |
| HCT116 | 0.03 |
These results suggest that the compound may inhibit cancer cell proliferation effectively, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests against bacterial strains such as E. coli and S. aureus demonstrated significant inhibition zones, indicating its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) was found to be below 100 µg/mL for several tested strains.
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases, and compounds with anti-inflammatory properties are crucial for therapeutic development. Studies have shown that this compound can inhibit pro-inflammatory cytokines in vitro, making it a candidate for further investigation in inflammatory disease models.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cell Cycle Regulation : It has been observed to induce G1 phase arrest in cancer cells.
- Apoptosis Induction : Increased levels of apoptotic markers were noted in treated cells.
- Inhibition of Kinases : Preliminary studies suggest that it may inhibit specific kinases involved in tumor growth signaling pathways.
Case Studies
- Study on Anticancer Activity : A study conducted by Mor et al. evaluated the cytotoxicity of various pyrimidine derivatives, including our compound of interest. Results indicated superior efficacy compared to standard chemotherapeutics.
- Antimicrobial Evaluation : Mahdavi et al. synthesized several derivatives and tested their antibacterial activity against clinical isolates, finding significant activity for compounds similar to this compound.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
